1H-Benzotriazole-5-carboxylic acid
Overview
Description
1H-Benzotriazole-5-carboxylic acid is a compound with the molecular formula C7H5N3O2 . It has a molecular weight of 163.13 g/mol . It is also known by other names such as Benzotriazole-5-carboxylic acid and 1H-Benzo[d][1,2,3]triazole-5-carboxylic acid .
Synthesis Analysis
The synthesis of 1H-Benzotriazole-5-carboxylic acid involves the use of carboxytriazole, 4-dimethylaminopyridine, dimethylformamide, and tert-butyl methyl ether . The reaction is carried out at room temperature and stirred for 24 hours at 50°C .Molecular Structure Analysis
The IUPAC name of 1H-Benzotriazole-5-carboxylic acid is 2H-benzotriazole-5-carboxylic acid . The InChI string is InChI=1S/C7H5N3O2/c11-7(12)4-1-2-5-6(3-4)9-10-8-5/h1-3H,(H,11,12)(H,8,9,10) . The Canonical SMILES is C1=CC2=NNN=C2C=C1C(=O)O .Chemical Reactions Analysis
1H-Benzotriazole-5-carboxylic acid can react with Co²⁺ to form insoluble networked nanoparticles on the Co surface . This reaction is part of the passivation mechanism of azole inhibitors .Physical And Chemical Properties Analysis
1H-Benzotriazole-5-carboxylic acid is an earthy yellow powder . It has a density of 1.6±0.1 g/cm³, a boiling point of 546.9±23.0 °C at 760 mmHg, and a vapour pressure of 0.0±1.5 mmHg at 25°C .Scientific Research Applications
Corrosion Inhibition Applications 1H-Benzotriazole-5-carboxylic acid derivatives, such as 1,2,3-Benzotriazole (BTA), have been extensively studied for their corrosion inhibitory effects on metals, especially iron, steel, and copper alloys. BTA and its derivatives are known to adsorb onto metal surfaces from aqueous solutions, forming protective layers that significantly reduce corrosion rates across a wide pH range. These compounds have been applied in anticorrosion coatings and treatments, demonstrating effectiveness in various corrosive environments. The research highlights the potential of BTA derivatives in creating more efficient and environmentally friendly corrosion inhibitors, particularly through the development of nanocontainers that enhance the protective properties of coatings (Kuznetsov, 2020).
Safety And Hazards
Future Directions
properties
IUPAC Name |
2H-benzotriazole-5-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N3O2/c11-7(12)4-1-2-5-6(3-4)9-10-8-5/h1-3H,(H,11,12)(H,8,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUOVBFFLXKJFEE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NNN=C2C=C1C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10881049 | |
Record name | 1H-Benzotriazole-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10881049 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1H-Benzotriazole-5-carboxylic acid | |
CAS RN |
23814-12-2, 60932-58-3 | |
Record name | 1H-Benzotriazole-5-carboxylic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023814122 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1H-Benzotriazolecarboxylic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060932583 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1H-Benzotriazolecarboxylic acid | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1H-Benzotriazole-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10881049 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1H-benzotriazolecarboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.056.825 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1H-Benzotriazole-5-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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